4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine
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Overview
Description
4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine is a chemical compound with the molecular formula C12H19ClN2 It is a derivative of benzenediamine, where the amino groups are substituted with propyl groups and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,2-benzenediamine using a reducing agent such as iron and hydrochloric acid.
Alkylation: The 1,2-benzenediamine is alkylated with propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate to form N1,N~1~-dipropyl-1,2-benzenediamine.
Chlorination: Finally, the N1,N~1~-dipropyl-1,2-benzenediamine is chlorinated using a chlorinating agent such as thionyl chloride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. Research suggests that the compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce endothelium-independent relaxation of coronary arteries by inhibiting L-type calcium channels.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N~1~,N~1~-diethyl-1,2-benzenediamine: Similar structure but with ethyl groups instead of propyl groups.
4-Chloro-N~1~,N~1~-dimethyl-1,2-benzenediamine: Similar structure but with methyl groups instead of propyl groups.
4-Bromo-N~1~,N~1~-dipropyl-1,2-benzenediamine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-1-N,1-N-dipropylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGVVWPXCUWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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